Vat Blue 4B

Description

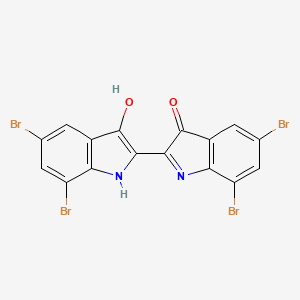

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dibromo-2-(5,7-dibromo-3-hydroxy-1H-indol-2-yl)indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6Br4N2O2/c17-5-1-7-11(9(19)3-5)21-13(15(7)23)14-16(24)8-2-6(18)4-10(20)12(8)22-14/h1-4,21,23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHGTHCCYUEAIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4Br)Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6Br4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044891 | |

| Record name | Vat Blue 4B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2475-31-2 | |

| Record name | Tetrabromoindigo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vat Blue 4B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indol-3-one, 5,7-dibromo-2-(5,7-dibromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vat Blue 4B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dibromo-2-(5,7-dibromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5',7,7'-TETRABROMOINDIGO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SUG1ZB17N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of Indanthrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanthrone, a polycyclic aromatic compound, is a vat dye known for its exceptional light and chemical fastness. Its synthesis, typically achieved through the fusion of 2-aminoanthraquinone in a molten potassium hydroxide medium, involves a complex series of reactions. This technical guide provides a detailed exploration of the synthesis mechanism of indanthrone, offering insights into the reaction pathway, key intermediates, and influencing factors. The document includes a comprehensive summary of quantitative data, detailed experimental protocols, and a visual representation of the synthesis mechanism to facilitate a deeper understanding for researchers and professionals in chemistry and drug development.

Introduction

Indanthrone (CI Vat Blue 4) is a high-performance organic pigment and vat dye characterized by its brilliant blue hue and outstanding stability. The synthesis of indanthrone, first reported in the early 20th century, is a cornerstone of industrial dye chemistry. The most prevalent method involves the self-condensation of 2-aminoanthraquinone in the presence of a strong base, typically potassium hydroxide, at elevated temperatures.[1] This process, while seemingly straightforward, proceeds through a multi-step mechanism involving dimerization, intramolecular cyclization, and oxidation. A thorough understanding of this mechanism is critical for optimizing reaction conditions, maximizing yields, and minimizing the formation of impurities.

The Core Synthesis Mechanism

The synthesis of indanthrone from 2-aminoanthraquinone is generally accepted to proceed through the following key stages:

-

Dimerization of 2-aminoanthraquinone: Under strongly alkaline conditions and high temperatures (typically 220-235 °C), two molecules of 2-aminoanthraquinone undergo a condensation reaction to form a dimeric intermediate.[1] This initial step is believed to involve the nucleophilic attack of the amino group of one molecule onto the aromatic ring of another.

-

Intramolecular Cyclization: The resulting dimer then undergoes an intramolecular cyclization, leading to the formation of the characteristic pentacyclic ring system of the indanthrone core. This step is facilitated by the high temperature and the presence of the strong base.

-

Oxidation: The cyclized intermediate is finally oxidized to yield the fully aromatic and stable indanthrone molecule. This oxidation can be effected by air or by the addition of specific oxidizing agents.

This intricate series of transformations highlights the complexity of the synthesis and the importance of precise control over reaction parameters.

Quantitative Data on Reaction Parameters

The yield and purity of the synthesized indanthrone are highly dependent on several critical parameters. The following table summarizes key quantitative data gathered from various sources. It is important to note that optimal conditions can vary depending on the scale and specific apparatus used.

| Parameter | Value/Range | Remarks |

| Starting Material | 2-Aminoanthraquinone | High purity is recommended to minimize side reactions. |

| Base | Potassium Hydroxide (KOH) | Typically used in a molten state or as a concentrated aqueous solution. |

| Temperature | 220 - 235 °C | Critical for both dimerization and cyclization.[1] |

| Reaction Time | Varies (hours) | Dependent on temperature, scale, and mixing efficiency. |

| Oxidizing Agent | Air, Nitric Acid, Manganese Dioxide, Chromium Trioxide | The amount of oxidizing agent can be critical for the final product's properties.[2] |

Detailed Experimental Protocol

The following protocol provides a generalized procedure for the laboratory-scale synthesis of indanthrone. Caution: This reaction involves high temperatures and corrosive materials. Appropriate personal protective equipment (PPE) and a well-ventilated fume hood are essential.

Materials:

-

2-aminoanthraquinone

-

Potassium hydroxide (pellets)

-

Inert, high-boiling solvent (e.g., paraffin oil) - Optional, can aid in temperature control and mixing.

Procedure:

-

Melt Preparation: In a suitable reaction vessel (e.g., a three-necked flask equipped with a mechanical stirrer and a thermometer), carefully melt potassium hydroxide. If using a solvent, add it to the vessel and heat to the desired reaction temperature.

-

Addition of Reactant: Gradually add 2-aminoanthraquinone to the molten potassium hydroxide or the hot solvent mixture with vigorous stirring. The addition should be controlled to maintain a manageable reaction rate and prevent excessive foaming.

-

Reaction: Maintain the reaction mixture at the target temperature (220-235 °C) with continuous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Oxidation: After the reaction is complete, cool the mixture to a safe temperature. The reaction mass is then typically diluted with water. To facilitate the oxidation of the intermediate to indanthrone, air can be bubbled through the aqueous suspension.

-

Isolation and Purification: The crude indanthrone precipitates from the aqueous solution. Collect the solid by filtration and wash it thoroughly with hot water to remove residual potassium hydroxide and other water-soluble impurities. Further purification can be achieved by recrystallization from a high-boiling solvent such as nitrobenzene or by vatting with sodium dithionite and subsequent re-oxidation.

Byproducts and Side Reactions

The high temperatures and strongly basic conditions of the indanthrone synthesis can lead to the formation of several byproducts. The identification and minimization of these impurities are crucial for obtaining a high-purity product. Potential side reactions include over-oxidation, decomposition of the starting material or product, and the formation of isomeric structures.

Visualization of the Synthesis Pathway

To provide a clear visual representation of the indanthrone synthesis mechanism, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to Vat Blue 4 (CAS Number 81-77-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Blue 4, also widely known by its chemical name Indanthrone, is a synthetic organic compound belonging to the anthraquinone class of dyes and pigments. First synthesized in 1901, it holds historical significance as one of the earliest vat dyes. Its robust chemical structure imparts exceptional stability, making it a valuable colorant in applications demanding high performance and longevity. This technical guide provides a comprehensive overview of Vat Blue 4 (CAS 81-77-6), focusing on its chemical and physical properties, synthesis and purification protocols, analytical methods, applications, and toxicological profile, tailored for a scientific audience.

Chemical and Physical Properties

Vat Blue 4 is a dark blue solid, often appearing as needles with a metallic luster or as a fine powder.[1][2][3][4] It is a polycyclic aromatic compound composed of two anthraquinone units linked by two amine groups.[1][2][4][5] This extensive conjugation is responsible for its intense blue color.

Table 1: Chemical Identifiers and Synonyms for Vat Blue 4

| Identifier | Value |

| CAS Number | 81-77-6[6] |

| Chemical Name | 6,15-Dihydrodinaphtho[2,3-a:2',3'-h]phenazine-5,9,14,18-tetrone[7] |

| Molecular Formula | C₂₈H₁₄N₂O₄[2][6] |

| Synonyms | Indanthrone, C.I. Vat Blue 4, C.I. 69800, Pigment Blue 60[7] |

Table 2: Physicochemical Properties of Vat Blue 4

| Property | Value | Source(s) |

| Molecular Weight | 442.42 g/mol | [8] |

| Appearance | Dark blue solid, needles with metallic luster, or fine powder | [1][2][3][4] |

| Melting Point | 470-500 °C (decomposes) | [9] |

| Boiling Point | 740.2 °C at 760 mmHg (estimated) | [10] |

| Density | 1.487 g/cm³ | [2][10] |

| Solubility | Insoluble in water, ethanol, acetone, toluene, xylene, and acetic acid. Slightly soluble in hot chloroform, o-chlorophenol, and quinoline. | [8][11] |

| LogP | 4.9 | [2] |

| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. | [2][9] |

Synthesis and Purification

The primary synthesis of Vat Blue 4 involves the dimerization of 2-aminoanthraquinone under strongly alkaline conditions at elevated temperatures.[7] Several variations of this method exist, aiming to improve yield and purity.

Synthesis Experimental Protocol (Representative Method)

This protocol is a representative example compiled from various described synthesis methods.[4][11]

Materials:

-

2-aminoanthraquinone

-

Potassium hydroxide

-

Potassium nitrate (or other oxidizing agent)

-

Solvent (e.g., ethanol, nitrobenzene)

Procedure:

-

In a reaction vessel equipped with a stirrer and a condenser, a mixture of potassium hydroxide and a high-boiling point solvent is heated to 220-235 °C to create a fused alkali.

-

2-aminoanthraquinone is gradually added to the molten alkali with constant stirring.

-

An oxidizing agent, such as potassium nitrate, is introduced to the reaction mixture.

-

The reaction is maintained at this high temperature for several hours to facilitate the dimerization and cyclization of the 2-aminoanthraquinone molecules.

-

After the reaction is complete, the mixture is cooled and then poured into water.

-

The precipitated crude Vat Blue 4 is collected by filtration and washed with water to remove excess alkali and other water-soluble impurities.

Purification Experimental Protocol

Purification of crude Vat Blue 4 is essential to achieve the desired coloristic properties and to remove impurities. A common method involves a "vatting" process followed by re-oxidation.[4]

Materials:

-

Crude Vat Blue 4

-

Sodium hydroxide

-

Sodium hydrosulfite (sodium dithionite)

-

Water

Procedure:

-

The crude Vat Blue 4 is dispersed in an aqueous solution of sodium hydroxide.

-

Sodium hydrosulfite is gradually added to the suspension while heating to approximately 50-60 °C. This reduces the insoluble Vat Blue 4 to its water-soluble leuco form, resulting in a color change of the solution.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate, containing the soluble leuco-Vat Blue 4, is then subjected to oxidation by bubbling air through the solution or by the addition of a chemical oxidizing agent (e.g., hydrogen peroxide).

-

This re-oxidizes the leuco form back to the insoluble, purified Vat Blue 4 pigment, which precipitates out of the solution.

-

The purified pigment is collected by filtration, washed thoroughly with water until neutral, and then dried.

Analytical Methods and Spectral Data

The characterization of Vat Blue 4 relies on standard analytical techniques.

-

Spectroscopy:

-

UV-Vis Spectroscopy: In solution (e.g., concentrated sulfuric acid), Vat Blue 4 exhibits characteristic absorption maxima. On cellophane film, a maximum absorption is observed at 278 nm.[12] In alcohol, absorption maxima are at 216 nm (log E = 4.98), 255 nm (log E = 4.92), and 292.5 nm.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum of Indanthrone shows a strong band near 6.3 µm, which is likely characteristic of a C=N stretching vibration, and lacks the expected -NH- stretching absorption band near 3.0 µm.[13]

-

Raman Spectroscopy: The Raman spectra of Indanthrone have been studied, with analysis aided by density functional theory calculations.[14]

-

-

Chromatography: High-performance liquid chromatography (HPLC) can be employed for purity assessment and to separate it from related compounds.

Applications

The primary application of Vat Blue 4 is in the textile industry as a high-performance dye for cellulosic fibers such as cotton, linen, and viscose.[3][15] Its application as a vat dye involves a process of reduction to a soluble form, absorption by the fiber, and subsequent re-oxidation to the insoluble pigment, which becomes trapped within the fiber matrix.[15] This process imparts excellent wash and light fastness.[8]

Vat Dyeing Experimental Protocol (for Cotton)

This protocol provides a general procedure for dyeing cotton fabric with Vat Blue 4.[16][17][18]

Materials:

-

Cotton fabric

-

Vat Blue 4

-

Sodium hydroxide (caustic soda)

-

Sodium hydrosulfite (reducing agent)

-

Wetting agent

-

Sequestering agent

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Soap or detergent

Procedure:

-

Preparation of the Dyebath (Vatting):

-

A stock solution is prepared by pasting the Vat Blue 4 dye with a wetting agent and a small amount of water.

-

This paste is added to a solution containing sodium hydroxide and sodium hydrosulfite at a temperature of 50-60 °C. The mixture is stirred until the dye is fully reduced to its soluble leuco form, indicated by a distinct color change.

-

-

Dyeing:

-

The dyebath is prepared with the required amount of water, and the vatted dye solution is added.

-

The well-wetted cotton fabric is introduced into the dyebath.

-

The temperature is maintained at around 60 °C, and the dyeing is carried out for 45-60 minutes.

-

-

Oxidation:

-

After dyeing, the fabric is removed from the dyebath and rinsed.

-

The fabric is then treated with an oxidizing agent, such as a dilute solution of hydrogen peroxide, or exposed to air to convert the soluble leuco dye back to its insoluble pigment form within the fibers.

-

-

Soaping:

-

The dyed fabric is treated in a hot solution of soap or detergent (at or near boiling) for 15-30 minutes to remove any loosely adhering dye particles and to stabilize the final shade.[15]

-

-

Final Rinsing and Drying:

-

The fabric is thoroughly rinsed with hot and then cold water and finally dried.

-

Beyond textiles, Vat Blue 4 is also used as a pigment (Pigment Blue 60) in high-performance paints, coatings, plastics, and printing inks where exceptional lightfastness and durability are required.[3][11] There is also some research into its use as an organic semiconductor and photocatalyst.[7]

Toxicological and Ecotoxicological Data

The available toxicological data for Vat Blue 4 is limited. It is generally considered to have low acute toxicity.

Table 3: Toxicological Data for Vat Blue 4

| Endpoint | Species | Route | Value | Source(s) |

| LD₅₀ | Rat | Oral | > 5000 mg/kg bw | |

| LC₅₀ | Rat | Inhalation | > 5.5 mg/L air | |

| LD₅₀ | Rat | Dermal | >= 1050 mg/kg bw |

Inhalation of dust may cause respiratory irritation, and prolonged skin contact may lead to sensitization in some individuals.[3] There is no evidence to classify Vat Blue 4 as a carcinogen, mutagen, or teratogen based on the currently available data.

Table 4: Ecotoxicological Data for Vat Blue 4

| Endpoint | Species | Value | Exposure Time | Source(s) |

| LC₅₀ | Leuciscus idus (Ide) | > 10,000 mg/L | 96 h | |

| LC₅₀ | Daphnia magna | > 1 mg/L | 48 h | |

| EC₅₀ | Desmodesmus subspicatus | > 1 mg/L | 72 h | |

| EC₁₀ | Pseudomonas putida | 250 mg/L | 30 min |

Recent studies have explored the biodegradation of Vat Blue 4 by microorganisms like Pseudomonas aeruginosa, investigating the degradation pathways and the genotoxicity of the resulting transformation products.[19][20] These studies are crucial for understanding the environmental fate of the dye.

Relevance to Drug Development and Signaling Pathways

Currently, there is a significant lack of information regarding the application of Vat Blue 4 in drug development or its interaction with specific biological signaling pathways. Its primary use is as a colorant, and its poor solubility in aqueous media likely limits its potential as a therapeutic agent. While some anthraquinone derivatives have been investigated for medicinal properties, Vat Blue 4 itself does not appear to be a focus of such research.

Conclusion

Vat Blue 4 (CAS 81-77-6), or Indanthrone, is a high-performance synthetic dye and pigment with a long history of use, particularly in the textile industry. Its excellent fastness properties are a direct result of its stable chemical structure and the vatting application method. While its toxicological profile suggests low acute toxicity, data on chronic effects are limited. The scientific community's interest in this compound is primarily focused on its material science applications and, more recently, its environmental biodegradation. For researchers and scientists, Vat Blue 4 serves as a classic example of a robust organic colorant, with ongoing research potential in areas such as organic electronics and environmental science. Its relevance to drug development and molecular biology, however, remains underexplored and likely limited.

References

- 1. chembk.com [chembk.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Page loading... [guidechem.com]

- 4. Vat Blue 4 CAS#: 81-77-6 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Indanthrone blue - Wikipedia [en.wikipedia.org]

- 8. The Science and Versatility of Vat Blue 4 in Dyeing Applications | [vipulorganics.com]

- 9. Vat Blue 4 | 81-77-6 [chemicalbook.com]

- 10. Vat Blue 4;81-77-6 [axsyn.com]

- 11. worlddyevariety.com [worlddyevariety.com]

- 12. C.I. Pigment Blue 60 | C28H14N2O4 | CID 6690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. textilelearner.net [textilelearner.net]

- 16. Vat Dyeing Process of Cotton [textilepad.com]

- 17. textilecoach.net [textilecoach.net]

- 18. textiletrainer.com [textiletrainer.com]

- 19. Mechanisms of anthraquinone dye Vat Blue 4 biodegradation by Pseudomonas aeruginosa WYT and genotoxicity assessment of its transformation products - Centre for Agriculture and the Bioeconomy [research.qut.edu.au]

- 20. Mechanisms of anthraquinone dye Vat Blue 4 biodegradation by Pseudomonas aeruginosa WYT and genotoxicity assessment of its transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Vat Blue 4B in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Vat Blue 4B (CAS: 2475-31-2; C.I. Vat Blue 5; C.I. 73065), a tetrabromoindigo dye. An understanding of its solubility is crucial for its application in dyeing processes, pigment manufacturing, and other research contexts. This document outlines the qualitative solubility of this compound in various organic solvents, provides detailed experimental protocols for solubility determination, and illustrates the fundamental principle of its application through the vat dyeing process.

Core Concepts: The Challenge of Vat Dye Solubility

Vat dyes, including this compound, are a class of water-insoluble dyes. Their insolubility is a key characteristic, contributing to their high fastness properties once applied to a substrate. The core principle of applying vat dyes involves a chemical reduction process, known as "vatting," which converts the insoluble pigment into a water-soluble "leuco" form. This soluble form has an affinity for textile fibers, allowing for dyeing. Subsequent oxidation reverses the process, trapping the insoluble dye molecules within the fiber.

The inherent insolubility of this compound in its pigment form also extends to most common organic solvents. This is attributed to strong intermolecular forces, such as hydrogen bonding and π-π stacking, which create a stable crystal lattice that is difficult for solvents to disrupt.

Solubility Data for this compound

Extensive searches of scientific literature and chemical databases have revealed a notable absence of precise quantitative solubility data (e.g., g/L or mg/mL at specified temperatures) for this compound in organic solvents. The available information is qualitative and is summarized in the table below.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Category | Solvent Name | Solubility | Citation(s) |

| Water | Water | Insoluble | [1][2][3][4] |

| Alcohols | Ethanol | Insoluble | [3][4] |

| Aromatic Hydrocarbons | Xylene | Soluble | [1][2][3][4] |

| Nitrobenzene | Soluble | [1][2][3][4] | |

| Alicyclic Hydrocarbons | Tetrahydronaphthalene | Soluble | [1][2][3][4] |

It is important to note that for solvents listed as "Soluble," this generally implies that this compound will dissolve to some extent, particularly with heating, but does not provide information on the saturation point.

Experimental Protocols for Solubility Determination

For researchers requiring quantitative solubility data, the following section outlines a detailed methodology for its determination. This protocol is based on the widely accepted shake-flask method coupled with UV-Vis spectroscopic analysis, a common technique for determining the solubility of colored compounds.

Principle

An excess amount of this compound is agitated in the solvent of interest at a constant temperature for a sufficient time to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved dye in the filtrate is determined using UV-Visible spectrophotometry by comparing its absorbance to a pre-established calibration curve.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the diagram below.

Detailed Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent. Due to low solubility, a high-boiling point solvent in which it is known to be soluble (e.g., nitrobenzene) should be used, and gentle heating may be required.

-

Perform a series of dilutions of the stock solution to create standards of varying, known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).

-

-

Equilibration:

-

Add an excess amount of this compound to a series of vials containing the organic solvent of interest.

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove all undissolved particles.

-

If the absorbance of the filtrate is expected to be outside the linear range of the calibration curve, dilute the filtrate with a known volume of the solvent.

-

Measure the absorbance of the filtered (and possibly diluted) sample at the λmax.

-

Use the calibration curve equation to calculate the concentration of this compound in the sample.

-

If the sample was diluted, multiply the result by the dilution factor to determine the solubility.

-

The Vat Dyeing Process: A Conceptual Visualization

The insolubility of this compound is fundamental to its application in dyeing. The following diagram illustrates the key stages of the vat dyeing process, highlighting the transition between the insoluble and soluble forms of the dye.

This process demonstrates that while this compound is insoluble in its final form, it is the chemically induced, temporary solubility of its leuco state that enables it to be used as a textile dye.

Conclusion

References

An In-depth Technical Guide to Indanthrone (Vat Blue 4)

A Technical Whitepaper on the Synthesis, Properties, and Biological Interactions of C₂₈H₁₄N₂O₄

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The molecular formula C₂₈H₁₄N₂O₄ corresponds to Indanthrone , also known as Vat Blue 4 (Colour Index C.I. 69800). This should not be confused with Vat Blue 4B, a brominated indigo derivative with a different chemical formula (C₁₆H₆Br₄N₂O₂). This guide will focus exclusively on Indanthrone.

Introduction

Indanthrone (6,15-dihydrodinaphtho[2,3-a:2',3'-h]phenazine-5,9,14,18-tetrone) is a polycyclic aromatic organic compound belonging to the anthraquinone class of dyes.[1][2] First synthesized in 1901 by René Bohn, it was a pioneering vat dye, valued for its exceptional lightfastness and durability.[3] While its primary application lies in the textile industry for dyeing cellulosic fibers like cotton, its robust chemical nature and electrochemical properties have led to its investigation in other fields, including as an organic semiconductor and photocatalyst.[1] This document provides a comprehensive technical overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its biological interactions and toxicological profile.

Physicochemical and Spectroscopic Properties

Indanthrone is a dark blue, crystalline solid with a metallic luster.[4] It is characterized by its low solubility in water and common organic solvents.[1]

Quantitative Physicochemical Data

| Property | Value | References |

| Molecular Formula | C₂₈H₁₄N₂O₄ | [1][2] |

| Molar Mass | 442.43 g/mol | [1][5] |

| CAS Number | 81-77-6 | [1][2] |

| C.I. Number | 69800 | [1] |

| Appearance | Dark blue solid/needles with metallic luster | [4] |

| Melting Point | 470-500 °C (decomposes) | [1][5] |

| Density | ~1.6 g/mL | [1] |

| Water Solubility | Insoluble | [1] |

| Solubility in Organic Solvents | Slightly soluble in hot chloroform, o-chlorophenol, quinoline; Insoluble in acetone, ethanol, pyridine, toluene, xylene. | [4] |

| Solubility in Acids | Soluble in concentrated sulfuric acid (forms a brown solution). | [4] |

| UV-Vis λmax | 278 nm (on cellophane film) | [3][5] |

Spectroscopic Analysis

UV-Visible Spectroscopy: The UV-Vis spectrum of Indanthrone on a cellophane film shows a maximum absorption at 278 nm.[3][5]

Infrared (IR) Spectroscopy: Due to its high symmetry (C₂h point group), Indanthrone is subject to the mutual exclusion rule, meaning that vibrational modes are either IR- or Raman-active, but not both.[6] The IR spectrum is characterized by key absorptions corresponding to the functional groups present. Expected prominent peaks include C=O stretching vibrations from the quinone moieties, C=C stretching from the aromatic rings, and N-H stretching and bending from the dihydro-phenazine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of Indanthrone are complex due to the large number of aromatic protons and carbons in similar chemical environments, leading to significant signal overlap.[7] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are typically required for complete signal assignment.[7]

Experimental Protocols

Synthesis of Indanthrone

Indanthrone is synthesized via the dimerization of 2-aminoanthraquinone under strongly alkaline conditions at high temperatures.[1]

Workflow for the Synthesis of Indanthrone

Caption: General workflow for the synthesis of Indanthrone.

Laboratory-Scale Protocol:

-

Preparation: In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, create a melt of potassium hydroxide (KOH) and sodium hydroxide (NaOH).

-

Reaction: Heat the alkaline melt to 220-235 °C.

-

Addition of Reactant: Gradually add 2-aminoanthraquinone to the hot alkaline melt with vigorous stirring. The reaction is typically carried out in the presence of an oxidizing agent such as potassium nitrate or chlorate.[2]

-

Dimerization and Cyclization: Maintain the temperature and stirring to allow for the dimerization of 2-aminoanthraquinone, followed by intramolecular cyclization to form the dihydro-phenazine ring system.[1]

-

Oxidation: The intermediate product is then oxidized in situ to yield crude Indanthrone.

-

Isolation: After cooling, the reaction mass is treated with water to dissolve the excess alkali. The crude Indanthrone precipitates and is collected by filtration.

Purification of Indanthrone

Purification is critical to remove unreacted starting materials and side products. Common methods include recrystallization and vatting.

3.2.1 Recrystallization:

-

Solvent Selection: A suitable high-boiling point solvent in which Indanthrone has high solubility at elevated temperatures and low solubility at room temperature is chosen (e.g., 1,2,4-trichlorobenzene or nitrobenzene).[4]

-

Dissolution: Dissolve the crude Indanthrone in the minimum amount of boiling solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. Cooling too rapidly may lead to the precipitation of impurities.

-

Isolation: Collect the purified crystals by filtration and wash with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum.

3.2.2 Vatting and Reoxidation:

This purification method leverages the characteristic property of vat dyes.

Workflow for Vatting Purification

Caption: The process of purification via vatting and reoxidation.

-

Reduction (Vatting): Suspend the crude Indanthrone in an aqueous alkaline solution (e.g., NaOH). Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), and gently warm the mixture (e.g., to 60°C).[8] The insoluble Indanthrone is reduced to its water-soluble leuco form.

-

Filtration: Filter the solution to remove any insoluble impurities.

-

Reoxidation: The filtrate, containing the soluble leuco-Indanthrone, is then reoxidized by bubbling air through the solution or by adding a chemical oxidizing agent (e.g., hydrogen peroxide).

-

Precipitation and Isolation: Upon oxidation, the purified Indanthrone precipitates out of the solution. The precipitate is collected by filtration, washed with water, and dried.

Biological Activity and Toxicology

While not developed for pharmaceutical applications, the biological effects of Indanthrone and other anthraquinone dyes are of interest due to their widespread use and potential for human and environmental exposure.

Toxicological Data

| Endpoint | Value/Result | Species | Reference |

| Acute Oral Toxicity (LD₅₀) | 2 g/kg | Rat | [4] |

| Genotoxicity | Induces oxidative and general stress in microorganisms. | Pseudomonas aeruginosa | [9] |

Mechanism of Toxicity and Biological Interactions

Recent studies have begun to elucidate the biological interactions of Vat Blue 4. The primary concern is its potential genotoxicity.

4.2.1 Genotoxicity and Oxidative Stress: Research on the biodegradation of Vat Blue 4 by Pseudomonas aeruginosa has shown that the parent dye molecule induces both oxidative and general stress responses in the microorganisms.[9] This suggests that Indanthrone may interfere with cellular redox balance, potentially leading to the generation of reactive oxygen species (ROS). The genotoxicity was observed to decrease as the dye was biodegraded, indicating that the parent structure is the primary toxicant.[9]

4.2.2 Interactions with DNA: While specific studies on Indanthrone's interaction with DNA are limited, other anthraquinone derivatives are known to bind to DNA, primarily through intercalation between base pairs.[10] This mode of interaction is driven by hydrophobic forces and hydrogen bonding.[10] Such interactions can disrupt DNA replication and transcription, leading to cytotoxic and genotoxic effects. Given its planar polycyclic aromatic structure, it is plausible that Indanthrone could also interact with DNA in a similar manner, which would be a key mechanism underlying its observed genotoxicity.

Workflow for In Vitro Cytotoxicity Assessment

Caption: A generalized workflow for assessing the cytotoxicity of compounds like Indanthrone.

Conclusion

Indanthrone (Vat Blue 4) is a chemically robust molecule with a long history as a high-performance dye. Its physicochemical properties, particularly its stability and insolubility in water, are key to its industrial applications. While not a therapeutic agent, its biological interactions are an area of active research, with studies pointing towards a potential for genotoxicity mediated by oxidative stress and possible DNA intercalation. The detailed experimental protocols provided herein offer a foundation for researchers interested in synthesizing, purifying, and further investigating the properties and biological effects of this important anthraquinone derivative. A thorough understanding of its toxicology is essential for ensuring its safe use and for the environmental assessment of its biodegradation products.

References

- 1. Indanthrone blue - Wikipedia [en.wikipedia.org]

- 2. Mycoremediation of anthraquinone dyes from textile industries: a mini-review [biotechnologia-journal.org]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. C.I. Pigment Blue 60 | C28H14N2O4 | CID 6690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of anthraquinone dye Vat Blue 4 biodegradation by Pseudomonas aeruginosa WYT and genotoxicity assessment of its transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Probing the interaction of anthraquinone with DNA by spectroscopy, molecular modeling and cancer cell imaging technique - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Properties of Indanthrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanthrone, a large, polycyclic aromatic molecule, has garnered significant interest beyond its traditional use as a vat dye. Its robust and planar structure, rich in redox-active carbonyl and amine functionalities, makes it a compelling candidate for a variety of electrochemical applications. This technical guide provides a comprehensive overview of the electrochemical properties of indanthrone, with a particular focus on its behavior as an electrode material in energy storage systems. We will delve into its redox characteristics, electron transfer kinetics, and the experimental methodologies used for its characterization.

Electrochemical Fundamentals of Indanthrone

The electrochemical activity of indanthrone is primarily centered around the reversible reduction and oxidation of its carbonyl (C=O) and dihydropyrazine nitrogen groups. These functional groups can undergo multi-electron transfer processes, making indanthrone a high-capacity material for charge storage.

Redox Behavior

The cyclic voltammogram (CV) of pristine indanthrone in a non-aqueous electrolyte typically exhibits multiple redox peaks, corresponding to the stepwise reduction of its four carbonyl groups. The exact potentials of these redox events are sensitive to the electrolyte composition, scan rate, and the molecular environment.

In contrast, oxidized indanthrone (oIDT), synthesized through a simple oxidation process, demonstrates significantly enhanced electrochemical performance, particularly as a cathode material in lithium-ion batteries. This improvement is attributed to the oxidation of the dihydropyrazine moiety to a more electrochemically active pyrazine ring, which contributes to a higher specific capacity and better cycling stability.

Electron Transfer Kinetics

The kinetics of electron transfer at the indanthrone-electrolyte interface are crucial for its performance in high-power applications. While specific heterogeneous electron transfer rate constants (k⁰) for indanthrone are not widely reported, studies on analogous anthraquinone derivatives suggest that the electron transfer process is typically quasi-reversible. The rate of electron transfer can be influenced by factors such as the electrode material, the viscosity of the electrolyte, and the presence of functional groups on the indanthrone molecule. Techniques like electrochemical impedance spectroscopy (EIS) are instrumental in probing these kinetic parameters.

Quantitative Electrochemical Data

The following tables summarize the key quantitative electrochemical parameters for both pristine indanthrone and its oxidized form, providing a basis for comparison and evaluation.

Table 1: Electrochemical Performance of Pristine Indanthrone

| Parameter | Value | Conditions |

| Theoretical Specific Capacity | 120 mAh/g (2e⁻ reduction) | - |

| First Oxidation Potential | ~ +4.0 V vs. Li/Li⁺ | LP30 electrolyte, 0.1 mV/s scan rate |

| First Reduction Potential | ~ +3.6 V vs. Li/Li⁺ | LP30 electrolyte, 0.1 mV/s scan rate |

| Challenges | High polarization, significant capacity fading upon cycling | - |

Table 2: Electrochemical Performance of Oxidized Indanthrone (oIDT) as a Lithium-Ion Battery Cathode

| Parameter | Value | Conditions |

| Reversible Specific Capacity | 273 mAh/g | 50 mA/g current rate, 1.3-3.8 V voltage range |

| Average Discharge Voltage | 2.45 V vs. Li/Li⁺ | 50 mA/g current rate |

| Energy Density | 668 Wh/kg | Calculated from capacity and voltage |

| Rate Capability | 75% capacity retention at 2000 mA/g | - |

| Cycling Stability | 76% capacity retention after 1000 cycles | 1000 mA/g current rate |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the electrochemical properties of indanthrone. The following sections provide methodologies for key electrochemical techniques.

Electrode Preparation

-

Slurry Formulation: A typical electrode slurry is prepared by mixing the active material (indanthrone or oIDT), a conductive additive (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in an 80:10:10 weight ratio in a suitable solvent like N-methyl-2-pyrrolidone (NMP).

-

Homogenization: The mixture is homogenized using a planetary mixer or magnetic stirrer to form a uniform slurry.

-

Coating: The slurry is then cast onto a current collector (e.g., aluminum foil for cathodes) using a doctor blade to ensure a uniform thickness.

-

Drying: The coated electrode is dried in a vacuum oven at 80-120°C for at least 12 hours to remove the solvent completely.

-

Electrode Punching: Finally, circular electrodes of a specific diameter are punched out from the coated foil for coin cell assembly.

Cyclic Voltammetry (CV)

-

Cell Assembly: A three-electrode electrochemical cell is assembled in an argon-filled glovebox. The indanthrone-based electrode serves as the working electrode, a lithium foil as the counter and reference electrode, and a glass fiber or Celgard separator soaked in the electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate) is placed between them.

-

Instrument Setup: The cell is connected to a potentiostat. The CV parameters are set, including the potential window (e.g., 1.3 V to 3.8 V vs. Li/Li⁺), scan rate (e.g., 0.1 mV/s to 100 mV/s), and the number of cycles.

-

Data Acquisition: The cyclic voltammogram is recorded by sweeping the potential and measuring the resulting current. The initial cycle is often discarded to allow for the stabilization of the electrode-electrolyte interface.

Galvanostatic Charge-Discharge (GCD)

-

Cell Assembly: A two-electrode coin cell (e.g., CR2032) is assembled using the indanthrone-based working electrode and a lithium metal anode.

-

Instrument Setup: The coin cell is placed in a battery testing system. The GCD parameters are defined, including the charge and discharge current densities (e.g., C/10, 1C, etc., where C is the theoretical capacity), and the upper and lower voltage cut-off limits.

-

Cycling: The cell is cycled by repeatedly charging and discharging at a constant current. The voltage profile and capacity are recorded for each cycle to evaluate the cycling performance and coulombic efficiency.

Electrochemical Impedance Spectroscopy (EIS)

-

Cell Assembly: A three-electrode or two-electrode cell is assembled as described above.

-

Instrument Setup: The cell is connected to a potentiostat equipped with a frequency response analyzer. The EIS measurement is typically performed at a specific state of charge (e.g., fully charged or discharged) or at the open-circuit potential.

-

Measurement Parameters: The frequency range is set (e.g., 100 kHz to 10 mHz) with a small AC voltage amplitude (e.g., 5-10 mV).

-

Data Analysis: The impedance data is plotted as a Nyquist plot (Z' vs. -Z''). The data is then fitted to an equivalent circuit model to extract key parameters such as solution resistance (Rs), charge transfer resistance (Rct), and Warburg impedance (Zw), which provide insights into the kinetics of the electrochemical processes.

Visualizing Electrochemical Processes and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and experimental workflows related to the electrochemistry of indanthrone.

Caption: Synthesis workflow for oxidized indanthrone (oIDT) from pristine indanthrone.

Caption: General workflow for the electrochemical characterization of indanthrone-based materials.

Caption: Conceptual diagram of the reversible redox mechanism of the carbonyl groups in indanthrone.

Conclusion

Indanthrone and its derivatives, particularly oxidized indanthrone, present a promising platform for the development of high-performance organic electrode materials. Their rich redox chemistry, coupled with their structural stability, offers a compelling alternative to traditional inorganic materials. A thorough understanding of their electrochemical properties, facilitated by the detailed experimental protocols outlined in this guide, is paramount for unlocking their full potential in next-generation energy storage systems and other electrochemical applications. Further research focusing on elucidating the precise electron transfer kinetics and optimizing the molecular structure will undoubtedly pave the way for even greater advancements in this field.

An In-depth Technical Guide to the Thermal Stability and Degradation of Vat Blue 4B

Disclaimer: As of late 2025, specific experimental data on the thermal degradation of Vat Blue 4B (C.I. 69800; Indanthrone) is not extensively available in publicly accessible scientific literature. This guide provides a comprehensive framework for its analysis based on the known properties of its core chemical structure, 9,10-anthraquinone, the general characteristics of high-performance anthraquinone pigments, and established analytical techniques. The quantitative data and degradation pathways presented herein are illustrative and based on typical findings for similar stable polycyclic aromatic compounds.

Introduction

This compound, chemically known as Indanthrone, is a high-performance anthraquinone vat dye and pigment valued for its exceptional fastness properties, including high thermal stability.[1][2] Its large, conjugated molecular structure contributes to its robustness, making it suitable for demanding applications in textiles, automotive coatings, and plastics, where materials are often subjected to high processing temperatures.[3][4] Understanding the thermal stability and degradation behavior of this compound is critical for defining its operational limits, predicting its long-term performance, and assessing its environmental fate.

This technical guide outlines the key experimental methodologies for a thorough thermal degradation analysis of this compound and presents expected findings based on the analysis of its core components and related compounds.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 6,15-dihydroanthrazine-5,9,14,18-tetrone (Indanthrone) | [3] |

| C.I. Name | Vat Blue 4; Pigment Blue 60 | [1][2] |

| CAS Number | 81-77-6 | [1] |

| Molecular Formula | C₂₈H₁₄N₂O₄ | [1] |

| Molecular Weight | 442.42 g/mol | [1] |

| Melting Point | 470-500°C | [3] |

| Thermal Stability (in Polyolefins) | Stable up to 300°C for 5 minutes | [3] |

Thermal Analysis Methodologies

A comprehensive evaluation of the thermal stability and degradation of this compound involves several key analytical techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.[5] For a stable compound like this compound, TGA identifies the onset of decomposition, temperatures of maximum degradation rates, and the quantity of residual char.[6]

Illustrative Experimental Protocol:

-

Instrument: TGA/SDTA instrument.

-

Sample Mass: 5-10 mg of finely ground this compound powder.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a purge rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 10 minutes.

-

Ramp the temperature from 30°C to 900°C at a heating rate of 10°C/min.

-

-

Data Analysis: The percentage of weight loss is plotted against temperature to generate a TGA curve. The first derivative of this curve (DTG) shows the rate of mass loss.[5]

Expected TGA Data for a High-Performance Anthraquinone Pigment (like this compound):

| Parameter | Expected Value (Inert Atmosphere) | Description |

| Onset of Decomposition (T_onset) | ~ 450 - 500°C | The temperature at which significant, irreversible weight loss begins. |

| Temperature of Max. Degradation (T_max) | ~ 550 - 600°C | The temperature at which the rate of weight loss is highest, indicated by the peak of the DTG curve. |

| Weight Loss at 600°C | ~ 30 - 40% | Indicates partial decomposition, leaving a substantial char residue due to the polycyclic aromatic structure. |

| Final Residue at 900°C | ~ 50 - 60% | The amount of carbonaceous char remaining after the primary degradation stages. |

Note: The core structure of this compound, anthraquinone, is known to be thermally stable and sublimes at 160-247°C without decomposition under TGA conditions.[7] The higher stability of the larger this compound molecule is expected.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time, providing information on thermal events like melting, crystallization, and decomposition.[8]

Illustrative Experimental Protocol:

-

Instrument: Heat-flux DSC instrument.[9]

-

Sample Mass: 2-5 mg of this compound.

-

Crucible: Sealed aluminum or high-pressure gold-plated steel crucibles.

-

Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 550°C (or higher, depending on instrument limits) at a heating rate of 10°C/min.

-

-

Data Analysis: Heat flow is plotted against temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified as peaks.

Expected DSC Data for this compound:

| Parameter | Expected Value | Description |

| Melting Point (T_m) | > 470°C | A sharp endothermic peak corresponding to the solid-to-liquid phase transition.[3] |

| Decomposition | Broad Exotherm > 500°C | Following the melting, a broad exothermic peak would indicate the energy released during the breakdown of the molecular structure. |

Analysis of Degradation Products

Identifying the chemical compounds formed during thermal degradation is crucial for understanding the decomposition mechanism. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the primary technique for this analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS involves the thermal fragmentation of a sample in an inert atmosphere (pyrolysis), followed by the separation (gas chromatography) and identification (mass spectrometry) of the resulting volatile and semi-volatile products.[10][11]

Illustrative Experimental Protocol:

-

Instrument: A pyrolysis unit coupled to a GC-MS system.

-

Sample Size: 50-200 µg of this compound.

-

Pyrolysis Temperature: A range of temperatures can be studied (e.g., 500°C, 600°C, 700°C) to observe how the degradation profile changes. A typical single-shot analysis might be performed at 650°C.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A suitable program to separate a wide range of aromatic compounds (e.g., initial temp 50°C, ramp to 320°C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-550 amu.

-

-

Data Analysis: The mass spectrum of each separated compound is compared against a spectral library (e.g., NIST) for identification.

Hypothetical Degradation Products of this compound:

Based on the indanthrone structure, the following classes of compounds would be expected upon thermal decomposition:

| Compound Class | Potential Specific Products |

| Anthraquinone and Derivatives | Anthraquinone, Aminoanthraquinone, Phthalic Anhydride |

| Nitrogen-Containing Aromatics | Carbazole, Acridine, Benzonitrile |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene, Phenanthrene, Anthracene |

| Simple Aromatics | Benzene, Toluene, Aniline |

| Gaseous Products | CO, CO₂, HCN, N₂ |

Visualizing Workflows and Pathways

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis of this compound is depicted below.

Hypothetical Thermal Degradation Pathway

A simplified, hypothetical degradation pathway for this compound is proposed below. The initial steps likely involve the cleavage of the bonds in the central heterocyclic rings, followed by fragmentation of the anthraquinone units.

Conclusion

This compound (Indanthrone) exhibits high thermal stability, a characteristic feature of its anthraquinone chemical structure. Its decomposition is expected to initiate at temperatures exceeding 450°C, proceeding through the fragmentation of its polycyclic aromatic system to yield smaller aromatic compounds, PAHs, and various gases. While specific published TGA/DSC and Py-GC-MS data for this compound are scarce, the methodologies and expected results outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to assess its thermal properties. A thorough analysis following these protocols would yield valuable data for optimizing high-temperature applications and understanding the material's lifecycle.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Vat Blue 4 CAS#: 81-77-6 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. The Science and Versatility of Vat Blue 4 in Dyeing Applications | [vipulorganics.com]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. umw.edu.pl [umw.edu.pl]

- 7. repositorio.ufba.br [repositorio.ufba.br]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 11. Pyrolysis gcms for microplastics both liquid and solid samples can be done easely. [glsciences.eu]

Technical Guide: Photophysical Properties and Quantum Yield of Vat Blue 4B (Indanthrone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Blue 4B, chemically known as Indanthrone (or C.I. Pigment Blue 60), is a synthetic anthraquinone-based vat dye prized for its exceptional color fastness in textile and pigment applications.[1][2][3] While its chromatic properties are well-documented, its fluorescent characteristics, particularly its fluorescence quantum yield (Φf), are not widely reported. This guide provides a comprehensive overview of the known photophysical properties of this compound, explains the likely reasons for its low fluorescence efficiency, and presents a detailed, standardized protocol for the experimental determination of fluorescence quantum yield for researchers seeking to quantify this property.

Introduction to this compound (Indanthrone)

Indanthrone is a large, planar organic molecule with the chemical formula C₂₈H₁₄N₂O₄.[1][4] It is used extensively as a blue pigment in high-quality paints, enamels, and for dyeing cellulosic fibers like cotton due to its excellent stability against light, washing, and chemical agents.[1][2][5] The molecule's structure consists of two anthraquinone units linked by two amine groups, forming a rigid, conjugated system.[6] This extensive π-conjugation is responsible for its strong absorption in the visible spectrum, resulting in its intense blue color.

While many conjugated aromatic molecules are fluorescent, a specific fluorescence quantum yield for this compound is conspicuously absent from scientific literature and databases. This suggests that the molecule's excited state deactivates primarily through non-radiative pathways, making it a very weak emitter.

Photophysical Properties and Rationale for Low Fluorescence

The efficiency of fluorescence is determined by the competition between radiative decay (photon emission) and non-radiative decay pathways (such as internal conversion and intersystem crossing) from the excited singlet state.[7] For a molecule to be highly fluorescent, the rate constant for radiative decay must be significantly larger than the sum of the rate constants for non-radiative processes.[7]

Several structural and environmental factors can promote non-radiative decay and thus quench fluorescence:

-

Efficient Intersystem Crossing (ISC): The anthraquinone core is known to facilitate efficient intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). This process is often much faster than fluorescence, effectively preventing photon emission.

-

Internal Conversion: The rigid, planar structure of Indanthrone can lead to strong π-π stacking and aggregation in solution. This aggregation can open up rapid non-radiative decay channels, dissipating the excitation energy as heat.

-

Solvent and Environmental Effects: The environment surrounding a fluorophore can significantly impact its quantum yield.[7] For complex molecules like this compound, interactions with the solvent can influence the energy levels of excited states and enhance non-radiative decay rates.[8]

Table 1: Summary of Known Properties of this compound (Indanthrone)

| Property | Value / Description | Source(s) |

| Chemical Name | Indanthrone; 6,15-Dihydroanthrazine-5,9,14,18-tetrone | [4] |

| C.I. Name | Vat Blue 4; Pigment Blue 60 | [1][4] |

| CAS Number | 81-77-6 | [3][4] |

| Molecular Formula | C₂₈H₁₄N₂O₄ | [1][4] |

| Molar Mass | 442.43 g/mol | [1][4] |

| Appearance | Dark blue solid / powder | [1][3] |

| Solubility | Insoluble in water and most common organic solvents. | [1][5] |

| UV-Vis Absorption | Maxima in alcohol at 216 nm, 255 nm, 292.5 nm, 371 nm. | [4] |

| Fluorescence Quantum Yield (Φf) | Not reported in literature; presumed to be very low. | N/A |

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the comparative method, as described by Williams et al.[9][10] This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

3.1. Materials and Equipment

-

Fluorometer: A calibrated spectrofluorometer capable of recording corrected emission spectra.

-

UV-Vis Spectrophotometer: To measure absorbance.

-

Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

-

Sample (this compound): Dissolved in a suitable solvent (e.g., a solvent where minimal aggregation occurs, if possible).

-

Standard: A fluorescent standard with a known quantum yield and absorption/emission spectra that overlap with the sample. For a blue-emitting compound, Quinine Sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) is a common choice.[11]

-

Solvent: The same high-purity, spectroscopic grade solvent must be used for both the sample and the standard.

3.2. Methodology

-

Preparation of Solutions:

-

Prepare a stock solution of the standard (e.g., Quinine Sulfate) and the sample (this compound) in the chosen solvent.

-

From the stock solutions, prepare a series of five dilutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to minimize inner filter effects.[12][13]

-

-

Absorbance Measurements:

-

Record the absorbance spectrum for each of the ten prepared solutions using the UV-Vis spectrophotometer.

-

Note the absorbance value at the chosen excitation wavelength (λₑₓ) for each solution. This wavelength should be one where both the sample and standard absorb light.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength (λₑₓ) on the spectrofluorometer.

-

Record the corrected fluorescence emission spectrum for each of the ten solutions. Ensure that all instrument settings (e.g., slit widths) remain constant throughout the measurements.[13]

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

-

Data Analysis and Calculation:

-

For both the sample and the standard, plot the integrated fluorescence intensity (I) versus the absorbance (A) at the excitation wavelength.

-

The resulting plots should be linear. Perform a linear regression to find the slope (Gradient) for both the sample (Gradₛ) and the standard (Gradₛₜ).

-

The quantum yield of the sample (Φₛ) is calculated using the following equation:

Φₛ = Φₛₜ * (Gradₛ / Gradₛₜ) * (nₛ² / nₛₜ²)

Where:

-

Φₛₜ is the known quantum yield of the standard.

-

Gradₛ and Gradₛₜ are the gradients from the plots of integrated intensity vs. absorbance for the sample and standard, respectively.

-

nₛ and nₛₜ are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term (nₛ²/nₛₜ²) cancels out to 1.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the comparative method for determining fluorescence quantum yield.

Workflow for Relative Quantum Yield Measurement.

Conclusion

While this compound (Indanthrone) is an exemplary dye and pigment due to its stability and color intensity, its molecular structure strongly favors non-radiative decay pathways, leading to what is presumed to be a negligible fluorescence quantum yield. For applications where fluorescence is a critical parameter, Indanthrone is likely an unsuitable candidate. However, for researchers needing to definitively quantify this property, the detailed comparative methodology provided in this guide offers a robust and standardized approach to obtaining a reliable measurement. Careful execution of this protocol is essential for generating accurate and reproducible data.

References

- 1. Indanthrone blue - Wikipedia [en.wikipedia.org]

- 2. The Science and Versatility of Vat Blue 4 in Dyeing Applications | [vipulorganics.com]

- 3. INDANTHRONE BLUE - Ataman Kimya [atamanchemicals.com]

- 4. C.I. Pigment Blue 60 | C28H14N2O4 | CID 6690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. VAT BLUE 4|CAS NO.81-77-6 [chinainterdyes.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantum yield - Wikipedia [en.wikipedia.org]

- 8. Solvent-polarity dependence of ultrafast excited-state dynamics of trans-4-nitrostilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scribd.com [scribd.com]

- 13. static.horiba.com [static.horiba.com]

An In-depth Technical Guide to the Environmental Fate of Anthraquinone Vat Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of anthraquinone (B42736) vat dyes. These synthetic colorants, widely used in the textile industry for their vibrant colors and high stability, present significant environmental challenges due to their persistence and potential ecotoxicity. This document details their environmental partitioning, degradation pathways, and the methodologies used to assess their fate, providing a critical resource for professionals in environmental science and drug development who may encounter these compounds in environmental matrices or as potential scaffolds in medicinal chemistry.

Introduction to Anthraquinone Vat Dyes and Environmental Concerns

Anthraquinone vat dyes are complex aromatic compounds characterized by a core anthraquinone structure. Their stability, a desirable trait for textile applications, translates to environmental persistence.[1][2] Incomplete removal during wastewater treatment processes leads to their release into aquatic and terrestrial environments, where they can reduce light penetration in water, affecting aquatic photosynthesis, and may exert toxic effects on various organisms.[3][4] Understanding their environmental fate—how they transport, transform, and where they ultimately reside—is crucial for assessing their environmental risk and developing effective remediation strategies.

Environmental Partitioning: Sorption and Bioaccumulation

The environmental distribution of anthraquinone vat dyes is largely governed by their physicochemical properties, particularly their hydrophobicity.

Sorption to Soil and Sediment

Due to their generally low water solubility and complex aromatic structure, anthraquinone vat dyes tend to adsorb to organic matter and clay particles in soil and sediment.[5] This partitioning behavior is quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc). High Koc values indicate a strong tendency for the dye to bind to soil and sediment, reducing its mobility in the environment but increasing its persistence in these compartments.[6]

Table 1: Soil Sorption Coefficients for Anthraquinone and Related Dyes

| Compound | Soil/Sediment Type | Log Koc (L/kg) | Reference |

| Anthraquinone | European Reference Soils (5 types) | 3.44 - 4.24 | [7] |

| Reactive Blue 19 | Not Specified | High affinity for solid matrices | [8] |

Note: Data for specific anthraquinone vat dyes are limited in publicly available literature. The values for the parent anthraquinone molecule suggest low mobility in soil.

Bioaccumulation Potential

The tendency of a chemical to accumulate in living organisms is expressed by the bioconcentration factor (BCF). The high lipophilicity of some anthraquinone dyes, indicated by a high octanol-water partition coefficient (log Kow), suggests a potential for bioaccumulation in the fatty tissues of aquatic organisms.[9] For instance, C.I. Disperse Blue 35 has a high log Kow of 4.49, indicating a strong potential for bioaccumulation.[10]

Table 2: Bioaccumulation Potential of Selected Anthraquinone Dyes

| Compound | Organism | Bioconcentration Factor (BCF) | Log Kow | Reference |

| C.I. Disperse Blue 3 | Not Specified | High potential indicated | Not Specified | [11] |

| C.I. Disperse Blue 35 | Not Specified | High potential indicated | 4.49 | [10] |

Note: Empirical BCF data for most anthraquinone vat dyes are scarce. The potential is often inferred from the log Kow value.

Degradation Pathways

Anthraquinone vat dyes can be transformed in the environment through both biotic and abiotic processes.

Biodegradation

Microbial degradation is a key process in the environmental fate of these dyes. A variety of bacteria and fungi have been shown to decolorize and degrade anthraquinone dyes, often through the action of extracellular enzymes.[12][13]

Bacterial Degradation: Bacteria, particularly species of Pseudomonas and Bacillus, can degrade anthraquinone dyes under both aerobic and anaerobic conditions.[14][15] The initial steps often involve the reduction of the quinone structure, leading to the cleavage of the aromatic rings.[16]

Fungal Degradation: White-rot fungi are particularly effective at degrading complex aromatic compounds, including anthraquinone dyes. They secrete powerful, non-specific extracellular enzymes such as laccases and peroxidases (Manganese Peroxidase and Lignin Peroxidase).[17] These enzymes generate highly reactive radicals that can attack the dye molecule, leading to decolorization and breakdown.[18]

Table 3: Quantitative Data on the Biodegradation of Selected Anthraquinone Vat Dyes

| Dye Name (C.I. Name) | Microorganism | Degradation/Decolorization (%) | Time | Conditions | Reference |

| Vat Blue 4 | Pseudomonas aeruginosa WYT | 97% | 24 h | 35°C, pH 7.0 | [19] |

| Vat Red 10 | Pseudomonas desmolyticum | 55.5% | 23 days | Aerobic, with glucose | [20] |

| Indanthrene Blue RS | Microbial Consortium | 100% | 9 h | Aerobic, pH 10, 30°C | [21] |

| Vat Brown R | Pseudomonas aeruginosa NCH | 90.34% | 18 h | pH 9.76, 34.69°C | [22] |

The presence of aromatic compounds, such as anthraquinone dyes, can induce the expression of ligninolytic enzymes in white-rot fungi. This process involves a signaling cascade that leads to the transcription of genes encoding for enzymes like laccase and manganese peroxidase. The promoter regions of these genes often contain specific regulatory elements, such as Xenobiotic Response Elements (XREs), which are recognized by transcription factors that are activated in response to the presence of xenobiotic compounds.[23][24]

The biodegradation of anthraquinone vat dyes proceeds through a series of enzymatic reactions, leading to the formation of various intermediates.

Abiotic Degradation: Photodegradation

Photodegradation, or photolysis, is another significant transformation process for anthraquinone vat dyes, particularly in sunlit surface waters. This can occur through direct photolysis, where the dye molecule absorbs light and is transformed, or indirect photolysis, which is mediated by other substances in the water. Advanced Oxidation Processes (AOPs), such as those involving titanium dioxide (TiO₂) photocatalysis, can significantly enhance the degradation rate by generating highly reactive hydroxyl radicals.[25]

Table 4: Quantitative Data on the Photodegradation of Selected Anthraquinone Dyes

| Dye Name (C.I. Name) | Process | Degradation (%) | Time (min) | Conditions | Reference |

| Vat Green 1 | Electrochemical Degradation | 85% (color), 93% (TOC) | 240 | pH 3, 340 A/m², 2.5 g/L NaCl | [26] |

| Vat Green 3 | TiO₂/UV | 92% | 60 | pH 10 | [27] |

| Reactive Blue 19 | TiO₂/UV/H₂O₂ | ~95% | 10 | pH not specified | [8] |

Experimental Protocols for Environmental Fate Assessment

Standardized methodologies are essential for reliably assessing the environmental fate of chemicals. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for testing chemicals.

Biodegradability Testing

OECD 301F: Manometric Respirometry Test This method determines the ready biodegradability of a chemical by measuring oxygen consumption.

-

Principle: A known concentration of the test substance is incubated in a mineral medium with a microbial inoculum (e.g., activated sludge) in a closed respirometer. The consumption of oxygen is measured over 28 days.[28][29]

-

Apparatus: Closed flasks connected to a manometer or pressure sensor, placed in a constant temperature incubator with a stirring mechanism.

-

Procedure:

-

Prepare a mineral medium and add the test substance (typically at a concentration that yields a theoretical oxygen demand of 50-100 mg/L).

-

Inoculate the medium with activated sludge (e.g., 30 mg/L solids).

-

Set up parallel blanks (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).

-

Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) with continuous stirring for 28 days.

-

Record the oxygen consumption at regular intervals.

-

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption (corrected for the blank) to the theoretical oxygen demand (ThOD) of the substance. A substance is considered readily biodegradable if it reaches ≥60% biodegradation within a 10-day window.[29]

Sorption/Desorption Testing

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method This guideline is used to determine the adsorption and desorption potential of a chemical on soil and sediment.

-

Principle: A solution of the test substance is equilibrated with a soil or sediment sample. The concentration of the substance remaining in the aqueous phase is measured to determine the amount adsorbed.[30]

-

Materials: Several types of soil/sediment with varying organic carbon content and pH, test substance solution, centrifuge, shaker, analytical instrument (e.g., HPLC).

-

Procedure:

-

Preliminary Test: Determine the optimal soil-to-solution ratio and equilibration time.

-

Adsorption Phase: Add the test substance solution to pre-weighed soil/sediment samples in centrifuge tubes.

-

Agitate the samples on a shaker for the predetermined equilibration time at a constant temperature.